molecular formula C7H4FN3O2 B1442129 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-42-6

6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1442129
CAS No.: 1190321-42-6
M. Wt: 181.12 g/mol
InChI Key: BKCMCRGRSRVROX-UHFFFAOYSA-N
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Description

6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by a pyrrolo[2,3-b]pyridine core structure, which is substituted with a fluorine atom at the 6-position and a nitro group at the 3-position. The unique structural features of this compound make it a valuable candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic synthesis routes. One common method includes the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents to introduce the nitro and pyrrolo groups . The reaction conditions often involve the use of strong bases and controlled temperatures to ensure the desired substitution and cyclization reactions occur efficiently .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings to maintain consistency and safety during production .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a nitro group on the pyrrolo[2,3-b]pyridine core enhances its reactivity and potential as a pharmacophore in drug discovery .

Properties

IUPAC Name

6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-6-2-1-4-5(11(12)13)3-9-7(4)10-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCMCRGRSRVROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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